molecular formula C12H12Cl2N2O B15200208 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B15200208
M. Wt: 271.14 g/mol
InChI Key: HHZOALIZLYQXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic heterocyclic compound featuring a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (also termed 1,2,3,4-tetrahydro-γ-carboline) with substituents at positions 6, 7 (dichloro), and 9 (methoxy). This scaffold is classified as a "privileged structure" due to its versatility in medicinal chemistry, particularly in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity . The compound’s molecular formula is C₁₂H₁₂Cl₂N₂O, with a molecular weight of 295.15 g/mol. Its structural uniqueness lies in the electron-withdrawing chlorine atoms and the methoxy group, which may enhance binding affinity and pharmacokinetic properties compared to simpler analogs.

Properties

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

6,7-dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H12Cl2N2O/c1-17-9-4-7(13)11(14)12-10(9)6-5-15-3-2-8(6)16-12/h4,15-16H,2-3,5H2,1H3

InChI Key

HHZOALIZLYQXFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C3=C(N2)CCNC3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, some indole derivatives have been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Modifications

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is shared among several analogs, with variations in substituent type, position, and electronic properties significantly influencing biological activity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Findings
6,7-Dichloro-9-methoxy- (Target) 6-Cl, 7-Cl, 9-OCH₃ 295.15 Potentiates CFTR mutants (e.g., F508del)
6-Fluoro-8-methoxy- (45b) 6-F, 8-OCH₃ 205.8 (M+H)+ Moderate CFTR activity; by-product in synthesis
8-Methylsulfonyl- (45k) 8-SO₂CH₃ 198.1 (M+H)+ Unreported CFTR activity; synthetic intermediate
6-Chloro-8-methoxy- 6-Cl, 8-OCH₃ ~241.7 By-product with uncharacterized potency
8-Methyl- 8-CH₃ 202.3 Structural analog; limited activity data

Research Findings and Data

Key Pharmacological Data

  • Synergy with VX-770 : Some analogs demonstrated additive effects when combined with VX-770, suggesting complementary binding mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and what are their limitations?

  • Methodological Answer : The compound is commonly synthesized via Fischer indole synthesis , involving aryl-hydrazine hydrochlorides and N-substituted 4-piperidones under acidic conditions . Limitations include the use of toxic aryl hydrazines and moderate yields due to competing side reactions. For instance, highlights the use of CsF in DMF at 110°C for coupling reactions, which requires careful solvent removal and chromatography for purification. Alternative one-pot methods using PEG-400 as a green solvent at 110–120°C without catalysts have also been reported, improving efficiency but requiring optimization for halogenated derivatives .

Q. How is structural characterization performed for this compound, and what key spectroscopic features should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on aromatic protons (δ 7–8 ppm for indole H), methoxy groups (δ ~3.8 ppm for OCH₃), and tetrahydro-pyridine ring protons (δ 2–4 ppm). –18 provide examples of ¹H NMR shifts for similar pyridoindoles.
  • IR : Key stretches include N-H (~3400 cm⁻¹), C-Cl (~600–800 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to chlorine atoms .

Q. What preliminary biological screening assays are suitable for evaluating its anticancer potential?

  • Methodological Answer : Use MTT assays to assess antiproliferative activity against cancer cell lines (e.g., HeLa, A549). details protocols involving 48–72 h exposure periods, IC₅₀ calculations, and comparison with positive controls (e.g., cisplatin). Ensure proper cell viability normalization and replicate experiments to address variability .

Advanced Research Questions

Q. How can researchers optimize the synthesis to avoid toxic intermediates like aryl hydrazines?

  • Methodological Answer : A novel route employs 3-chlorophenylimine-N-alkyl-4-piperidones cyclized using NaNH₂/KNH₂ in inert solvents (THF, dioxane) at 20–120°C ( ). This eliminates aryl hydrazines but requires strict anhydrous conditions. Monitor regioselectivity via LC-MS and adjust solvent polarity (e.g., toluene vs. THF) to favor the desired tetrahydro-pyridoindole product .

Q. What strategies are effective in resolving contradictory SAR data for pyridoindole derivatives in cannabinoid receptor agonism?

  • Methodological Answer :

  • Molecular Docking : Align the compound’s conformation with known CB1/CB2 agonists (e.g., ’s compound 63) to identify critical interactions (e.g., sulfonyl groups with Lys109 in CB1).
  • Dynamic Simulations : Perform MD simulations (≥100 ns) to assess binding stability and entropy changes. and emphasize correlating substituent effects (e.g., ethylsulfonyl vs. tetrahydropyran) with agonist efficacy .
  • Metabolic Stability Assays : Use liver microsomes to rule out false SAR trends caused by rapid degradation .

Q. How can advanced analytical techniques clarify discrepancies in reaction mechanisms for pyridoindole derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Track hydride shifts or ring-opening events using ²H/¹³C-labeled intermediates.
  • In Situ IR/NMR : Monitor real-time intermediates (e.g., enamine formation) during Fischer synthesis ( ) .
  • DFT Calculations : Compare activation energies for competing pathways (e.g., 6-endo vs. 5-exo cyclization) to explain regiochemical outcomes .

Q. What experimental designs mitigate variability in anti-proliferative data across cell lines?

  • Methodological Answer :

  • Standardized Culture Conditions : Use identical passage numbers, serum batches, and seeding densities.
  • Dose-Response Curves : Include ≥6 concentrations (e.g., 0.1–100 µM) and nonlinear regression for IC₅₀ determination.
  • Orthogonal Assays : Validate MTT results with ATP-based viability assays (e.g., CellTiter-Glo) or apoptosis markers (e.g., Annexin V) .

Key Considerations for Researchers

  • Contradiction Management : When SAR data conflict, prioritize assays with orthogonal mechanisms (e.g., enzymatic vs. cellular) .
  • Synthesis Scalability : For gram-scale production, avoid chromatography by optimizing solvent mixtures (e.g., CH₂Cl₂/hexane recrystallization) .
  • Safety Protocols : Use fume hoods and PPE when handling chlorinated intermediates or CsF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.